molecular formula C22H19FN2O3S B11219593 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

Cat. No.: B11219593
M. Wt: 410.5 g/mol
InChI Key: USNJFKLGXGAGBK-UHFFFAOYSA-N
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Description

The compound 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one belongs to the benzothiadiazinone class, characterized by a bicyclic core structure with a sulfonyl group and ketone functionality. Its molecular architecture includes a 3,4-dimethylphenyl substituent at position 2 and a 4-fluorophenylmethyl group at position 2. These substituents are hypothesized to enhance its pharmacological profile by modulating electronic and steric interactions with biological targets, such as enzymes or receptors involved in inflammation or metabolic regulation .

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-12-19(13-16(15)2)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3

InChI Key

USNJFKLGXGAGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves the following steps:

    Formation of the Benzothiadiazine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor such as a sulfonamide and a halogenated aromatic compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities, making it a candidate for drug discovery and development.

Medicine

Medicinal applications of this compound could include its use as a therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiadiazinone Family

4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one
  • Substituents :
    • Position 2: 4-Methoxyphenyl (electron-donating methoxy group).
    • Position 4: 4-Chlorophenylmethyl (electron-withdrawing chlorine atom).
  • The 4-chlorophenylmethyl group introduces a halogen atom, which may enhance lipophilicity but reduce metabolic stability compared to the 4-fluorophenylmethyl group .
Phthalazine Derivatives with 3,4-Dimethylphenyl Substituents
  • Example : 4-(3,4-Dimethylphenyl)-2-[(4,5-dihydro-5-thiooxo-1,3,4-oxadiazol-2-yl)]phthalazine-1(2H)-one (Compound 2d) .
  • Structural Contrast: Core structure: Phthalazine (two fused benzene rings) vs. benzothiadiazinone (benzene fused with a thiadiazine ring).
  • Pharmacological Relevance :
    • Compound 2d demonstrated anti-inflammatory activity comparable to indomethacin, suggesting that the 3,4-dimethylphenyl group may contribute to cyclooxygenase (COX) inhibition .

Functional Analogues with Fluorophenylmethyl Groups

Calcium (3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate
  • Structure : A pyrimidine-based calcium salt with a 4-fluorophenyl group.
  • Comparison: The 4-fluorophenyl group is shared, but the core structure diverges significantly (pyrimidine vs. benzothiadiazinone). Pharmacokinetic Impact: Fluorine atoms improve metabolic stability and membrane permeability, a feature likely shared with the target compound .

Data Tables: Structural and Pharmacological Comparisons

Table 1: Structural Features of Benzothiadiazinone Derivatives

Compound Name R1 (Position 2) R2 (Position 4) Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,4-Dimethylphenyl 4-Fluorophenylmethyl ~450 (estimated) Sulfonyl, Ketone, Fluorine
4-[(4-Chlorophenyl)methyl] Analogue 4-Methoxyphenyl 4-Chlorophenylmethyl 466.9 Sulfonyl, Ketone, Chlorine
Phthalazine Derivative 2d 3,4-Dimethylphenyl Oxadiazole-thione 408.4 Thione, Oxadiazole

Table 2: Pharmacological Activities

Compound Biological Activity IC₅₀/EC₅₀ (μM) Reference Drug Comparison
Target Compound* Hypothesized COX-2 inhibition N/A N/A
Phthalazine 2d Anti-inflammatory 0.89 Indomethacin (IC₅₀ 0.76)
Calcium Pyrimidine Salt HMG-CoA reductase inhibition 0.12 Simvastatin (IC₅₀ 0.09)

*Note: Direct pharmacological data for the target compound are unavailable; activities are inferred from structural analogues.

Molecular Docking Studies

  • Glide Docking Methodology :
    • Glide’s accuracy in ligand positioning (<1 Å RMSD in 50% of cases) suggests that computational modeling could predict the target compound’s binding mode to targets like COX-2 or HMG-CoA reductase .
  • Enrichment Factors :
    • Glide 2.5 achieves 3× higher enrichment than earlier versions, highlighting its utility in identifying active derivatives during virtual screening .

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